molecular formula C8H11NO B1582082 2-Methoxy-4-methylaniline CAS No. 39538-68-6

2-Methoxy-4-methylaniline

Cat. No. B1582082
CAS RN: 39538-68-6
M. Wt: 137.18 g/mol
InChI Key: CJJLEUQMMMLOFI-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is a chemical compound with the empirical formula C8H11NO . It has a molecular weight of 137.18 .


Synthesis Analysis

The synthesis of this compound could be achieved from vanillin and p-anisidine using a water solvent by the stirrer method . It is also used in the synthesis of more complex compounds that have a more specific function .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cc(C)ccc1N . The InChI key for this compound is CJJLEUQMMMLOFI-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used in organic synthesis of more complex compounds that have a more specific function . For example, it was used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 31-33 °C and a density of 1.043 g/mL at 25 °C . It has a refractive index of n20/D 1.565 (lit.) . The boiling point is 248-249 °C (lit.) .

Scientific Research Applications

Catalytic Reactivity in Tantalum Complexes

Research by Garcia et al. (2013) explored the influence of structurally related N,O-chelating ligands on the reactivity of in situ generated tantalum complexes. They found that 4-methoxy-N-methylaniline showed enhanced reactivity in hydroaminoalkylation reactions compared to N-methylaniline. Interestingly, 2-methoxy-N-methylaniline (a closely related compound to 2-methoxy-4-methylaniline) was not tolerated in this reaction, leading instead to C(sp3)–O bond cleavage (Garcia et al., 2013).

Polymerization in Water/Pentane Biphasic System

Mazur (2007) reported on the chemical polymerization of 2-methoxyaniline and 2-methylaniline in a two-phase water/pentane system. The study found that poly(2-methylaniline) forms as an amorphous material, while 2-methoxyaniline results in both a water-soluble oligomer and an insoluble polymeric product (Mazur, 2007).

Electropolymerization and Conductivity

Viva et al. (2002) studied the electropolymerization of 2-methoxyaniline, noting that the products' structure and properties depend on the monomer concentration. At low concentrations, it leads to a redox-type polymer with the insertion of phenazinic units. The study also proposed a mechanism for the electropolymerization of 2-methoxyaniline (Viva et al., 2002).

Photoelectrochemical and Spectroscopic Techniques

Kilmartin and Wright (1999) examined substituted polyanilines, including poly(o-methoxyaniline), using photoelectrochemical and spectroscopic techniques. They observed significant photocurrent profiles for these polymers, indicating their potential in high-conductivity applications (Kilmartin & Wright, 1999).

Polymer Microstructures Using Gas Bubbles as Templates

Mazur and Frydrychewicz (2007) reported on the chemical polymerization of 2-methoxyaniline at the interface between an aqueous solution and air. They utilized this phenomenon to selectively deposit polymeric material onto glass slides, creating hemispherical features and microrings or microholes, demonstrating a novel method for creating structured polymer surfaces (Mazur & Frydrychewicz, 2007).

Potentiometric Response of Chemically Modified Electrodes

Lindino and Bulhões (1996) studied the electrochemical polymerization of ortho-methoxyaniline and ortho-methylaniline on platinum electrodes. They found that the polymeric film prepared with ortho-methylaniline exhibited a better response as a pH sensor than that prepared with ortho-methoxyaniline (Lindino & Bulhões, 1996).

Conductivity under Pressure and Temperature

Hinrichs et al. (1996) investigated the conductivity of polyaniline and its derivatives, including poly(2-methoxyaniline) and poly(2-methylaniline), under varying pressures and temperatures. They noted significant increases in conductivity under specific conditions, suggesting potential applications in materials science (Hinrichs et al., 1996).

Investigation of Ring-Substituted Polyanilines for Sulfur Dioxide Detection

Tian, Qu, and Zeng (2017) demonstrated that substituents on the aniline benzene ring, such as methoxy, can significantly influence the properties of polyaniline. Their study showed that methoxy-substituted polyaniline exhibited superior sensing performance towards sulfur dioxide gas, making it a promising material for environmental monitoring and pollutant removal (Tian, Qu, & Zeng, 2017).

Safety and Hazards

2-Methoxy-4-methylaniline is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-methoxy-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJLEUQMMMLOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192660
Record name 2-Methoxy-p-toluidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39538-68-6
Record name 2-Methoxy-4-methylaniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-p-toluidine
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Record name 2-Methoxy-p-toluidine
Source EPA DSSTox
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Record name 2-methoxy-p-toluidine
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Synthesis routes and methods I

Procedure details

To a solution of 2-methoxy-4-methyl-1-nitrobenzene (5 g; 29.9 mmol) in methanol (200 mL) was added Tin(II) chloride dihydrate (33.7 g; 150 mmol) and the mixture was heated to reflux for 3 h. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate. A saturated solution of sodium hydrogen carbonate was added until pH 8. A suspension formed and the mixture was filtered on a plug of celite. The organic phase was separated, washed with a saturated solution of sodium hydrogen carbonate solution and dried over magnesium sulphate. The solvent was removed under reduced pressure and the residue was used as such in the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-methyl-2-nitroanisol (265 g, 1.58 mol) and 10% Pd/C (39.75 g) in THF (1.32 L) was stirred overnight at rt under 1 atm of hydrogen. Filtration over kieselguhr and evaporation afforded 216.1 g of the crude product which was used in the next step without further purification.
Quantity
265 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 L
Type
solvent
Reaction Step One
Name
Quantity
39.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5-methyl-2-nitroanisole (2 g, 12 mmol) and Raney nickel (2.2 g) in MeOH/THF (120 mL, 3:1 v/v) was shaken for 20 h at RT and under 0.1 bar of H2. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated to afford 1.57 g of the title compound as colorless oil. HPLC: LtRet=1.44 min; LC-MS: m/z 138.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
MeOH THF
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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